molecular formula C28H48NOPS B13662809 (R)-N-((S)-1-(2-(Dicyclohexylphosphanyl)phenyl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfinamide

(R)-N-((S)-1-(2-(Dicyclohexylphosphanyl)phenyl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B13662809
M. Wt: 477.7 g/mol
InChI Key: YSMXOXQPJSTCQV-PSPFREQMSA-N
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Description

®-N-((S)-1-(2-(Dicyclohexylphosphanyl)phenyl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound known for its unique structural features and potential applications in various fields of chemistry and industry. This compound is characterized by the presence of a dicyclohexylphosphanyl group, which imparts significant steric and electronic properties, making it a valuable reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-((S)-1-(2-(Dicyclohexylphosphanyl)phenyl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the dicyclohexylphosphanyl group and its subsequent attachment to the phenyl ring. The reaction conditions often require the use of strong bases and specific solvents to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors and other advanced techniques to enhance efficiency and reduce production costs. The choice of catalysts and reaction conditions is crucial to achieving high selectivity and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

®-N-((S)-1-(2-(Dicyclohexylphosphanyl)phenyl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfinamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinamide group to amines or other reduced forms.

    Substitution: The dicyclohexylphosphanyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, ®-N-((S)-1-(2-(Dicyclohexylphosphanyl)phenyl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfinamide is used as a ligand in catalytic reactions. Its unique steric and electronic properties make it an excellent choice for facilitating various transformations, including cross-coupling reactions and asymmetric synthesis.

Biology and Medicine

In biology and medicine, this compound has potential applications as a building block for the synthesis of bioactive molecules. Its ability to form stable complexes with metals makes it useful in the development of new drugs and diagnostic agents.

Industry

In the industrial sector, ®-N-((S)-1-(2-(Dicyclohexylphosphanyl)phenyl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfinamide is employed in the production of specialty chemicals and materials. Its versatility and reactivity enable the synthesis of high-value products with specific properties.

Mechanism of Action

The mechanism of action of ®-N-((S)-1-(2-(Dicyclohexylphosphanyl)phenyl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with various molecular targets. The dicyclohexylphosphanyl group can coordinate with metal centers, facilitating catalytic processes. The sulfinamide group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • Rac-2-(Dicyclohexylphosphanyl)phenylphosphinic diisopropylamide
  • Phenylphosphinic acid derivatives

Uniqueness

What sets ®-N-((S)-1-(2-(Dicyclohexylphosphanyl)phenyl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfinamide apart from similar compounds is its unique combination of steric hindrance and electronic properties. The presence of the dicyclohexylphosphanyl group provides significant bulk, which can influence the compound’s reactivity and selectivity in various reactions. Additionally, the sulfinamide group offers unique opportunities for hydrogen bonding and other interactions, making this compound a valuable tool in synthetic chemistry and industrial applications.

Properties

Molecular Formula

C28H48NOPS

Molecular Weight

477.7 g/mol

IUPAC Name

N-[(1S)-1-(2-dicyclohexylphosphanylphenyl)-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C28H48NOPS/c1-27(2,3)26(29(7)32(30)28(4,5)6)24-20-14-15-21-25(24)31(22-16-10-8-11-17-22)23-18-12-9-13-19-23/h14-15,20-23,26H,8-13,16-19H2,1-7H3/t26-,32?/m1/s1

InChI Key

YSMXOXQPJSTCQV-PSPFREQMSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)N(C)S(=O)C(C)(C)C

Canonical SMILES

CC(C)(C)C(C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)N(C)S(=O)C(C)(C)C

Origin of Product

United States

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